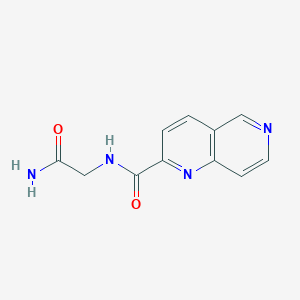

2-(1,6-Naphthyridin-2-ylformamido)acetamide

Description

Systematic Nomenclature and IUPAC Classification

2-(1,6-Naphthyridin-2-ylformamido)acetamide is systematically named N-(2-amino-2-oxoethyl)-1,6-naphthyridine-2-carboxamide under IUPAC conventions. This designation reflects its core naphthyridine scaffold substituted with a formamidoacetamide group at the 2-position. The compound belongs to the broader class of naphthyridine derivatives , which are bicyclic aromatic heterocycles containing two nitrogen atoms. The naphthyridine system provides a planar, electron-deficient framework conducive to hydrogen bonding and π-stacking interactions, properties critical for its potential biological activity.

Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 1565845-71-7 |

| PubChem CID | 75175966 |

| MDL Number | MFCD27957300 |

| InChI | InChI=1S/C11H10N4O2/c12-10(16)6-14-11(17)9-2-1-7-5-13-4-3-8(7)15-9/h1-5H,6H2,(H2,12,16)(H,14,17) |

| SMILES | NC(=O)CNC(=O)c1ccc2cnccc2n1 |

The IUPAC name emphasizes the connectivity of the acetamide moiety to the naphthyridine ring via a formamido linkage, distinguishing it from simpler acetamide derivatives.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₁H₁₀N₄O₂ corresponds to a molecular weight of 230.22 g/mol . The structure comprises:

- A 1,6-naphthyridine core : A bicyclic system with nitrogen atoms at positions 1 and 6, creating an aromatic π-system.

- A formamidoacetamide substituent : A -(CH₂CONH₂) group attached to the 2-position of the naphthyridine ring.

Stereochemical analysis reveals:

- Planarity : The naphthyridine ring adopts a planar conformation due to aromatic stabilization, as observed in related 1,8-naphthyridine derivatives.

- Absence of stereoisomerism : The molecule lacks chiral centers or geometric isomerism, attributed to the symmetry of the naphthyridine scaffold and the linear acetamide chain.

- Hydrogen-bonding potential : The amide and formamide groups introduce NH and O atoms capable of forming intermolecular hydrogen bonds, influencing crystal packing and solubility.

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-1,6-naphthyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-10(16)6-14-11(17)9-2-1-7-5-13-4-3-8(7)15-9/h1-5H,6H2,(H2,12,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDMNPYDBNBMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,6-Naphthyridin-2-ylformamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a naphthyridine moiety, which is known for its diverse biological activities. Its molecular formula is C11H10N4O and it possesses a molecular weight of approximately 218.23 g/mol. The presence of the naphthyridine ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures may exhibit:

- Enzyme Inhibition : Naphthyridine derivatives have been shown to inhibit various enzymes, which can be pivotal in treating diseases such as cancer and infections.

- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, suggesting potential applications in antimicrobial therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of naphthyridine derivatives. Studies have shown that modifications to the naphthyridine core can significantly impact biological activity. For instance:

- Hydroxyl Substituents : The presence of hydroxyl groups on the naphthyridine ring enhances solubility and bioactivity.

- Amide Linkages : The formamido group contributes to the compound's ability to interact with biological targets effectively.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and potency |

| Amide Group Variation | Altered binding affinity |

| N-substitution | Changes in selectivity and toxicity |

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antileishmanial Activity : A study evaluated a series of naphthyridine compounds for their antileishmanial properties. The results indicated that specific derivatives exhibited significant activity against Leishmania species, with reductions in parasite load observed in treated models .

- Enzyme Inhibition Studies : Another research effort focused on enzyme inhibition by naphthyridine derivatives, revealing that certain modifications led to enhanced inhibition rates against target enzymes involved in disease pathways .

- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound showed promising antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Research Findings

The biological activities of this compound have been supported by various research findings:

- In Vitro Studies : In vitro assays have consistently shown that this compound exhibits potent activity against several microbial strains.

- In Vivo Efficacy : Preliminary in vivo studies suggest that the compound maintains efficacy while exhibiting a favorable safety profile .

Table 2: In Vitro Efficacy Data

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 0.5 - 4 µg/mL |

| Gram-negative Bacteria | 1 - 8 µg/mL |

| Fungal Strains | 0.25 - 3 µg/mL |

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 2-(1,6-Naphthyridin-2-ylformamido)acetamide may possess significant antimicrobial and anticancer properties. Its structure allows it to interact with various biological pathways, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits activity against several bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating potential as an antimicrobial agent.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer pathways suggests that it could be developed into a therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes that are crucial in metabolic pathways. Enzyme inhibition can lead to altered metabolic processes, which is beneficial in treating diseases where these pathways are dysregulated.

Neurological Applications

Research indicates that naphthyridine derivatives may have applications in treating neurological disorders such as Alzheimer's disease. The ability of these compounds to interact with neurotransmitter systems positions them as potential candidates for further investigation in neuropharmacology.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound was tested against various bacterial strains using standard microbiological techniques.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A separate study evaluated the anticancer activity of naphthyridine derivatives, including this compound. The compound was found to inhibit the growth of cancer cell lines in vitro.

These findings support the compound's potential as a lead candidate in anticancer drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Core Heterocyclic Systems

- 1,6-Naphthyridine vs. Pyridine Derivatives: The pyridine-based compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () shares the acetamide functionality but lacks the fused ring system of 1,6-naphthyridine.

- 1,6-Naphthyridine vs. Thiadiazole-Benzothiazole Hybrids: Thiadiazole derivatives like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide () incorporate dual heterocycles (benzothiazole and thiadiazole) linked via amino-acetamide. These systems prioritize hydrogen bonding and hydrophobic interactions, whereas the naphthyridine-formamido group may favor distinct electronic profiles .

Functional Group Variations

- Formamido vs. Thio/Sulfanyl Groups: The sulfanyl-linked 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-2-yl)sulfanyl]acetamide () replaces the formamido group with a thioether (-S-), altering electron distribution and redox stability. Formamido groups (-NH-C(=O)-) may improve hydrogen-bonding capacity compared to sulfanyl .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) in thiadiazole derivatives () enhance anticonvulsant activity, suggesting that substituents on the naphthyridine core (e.g., cyano in ) could similarly modulate bioactivity .

Preparation Methods

Key Steps:

- Preparation of heterocyclic core : Condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds (e.g., methyl phenylacetate) under reflux conditions to form the naphthyridinone ring system.

- Functionalization : Introduction of amino or formamido groups through amide formation or amidation reactions.

Example:

A study reports the synthesis of 1,6-naphthyridin-2(1H)-one derivatives via condensation of malonamide with substituted pyridine derivatives, followed by oxidation and amidation to afford the desired core with functional groups suitable for further modifications.

Formation of the 1,6-Naphthyridine Core via Cyclization of Halogenated Precursors

Another established method involves cyclization reactions starting from halogenated pyridine derivatives:

- Starting materials : Halogenated pyridines, such as 4-aminonicotinonitrile or 4-aminonicotinic acid.

- Reaction conditions : Condensation with malonamide, malonate, or related compounds in the presence of bases like sodium ethoxide or piperidine.

- Outcome : Formation of the fused heterocyclic system with functional groups amenable to subsequent transformations.

Research Data:

A notable synthesis used 4-aminonicotinonitrile with diethyl malonate in ethanol with sodium ethoxide, yielding the naphthyridine core after cyclization and oxidation steps.

Functionalization to Incorporate the Formamido Group

Post core synthesis, the key step involves attaching the formamido group at the 2-position:

- Method : Reaction of the naphthyridine derivative with formylating agents such as formamide or formic acid derivatives.

- Reaction conditions : Typically carried out under mild heating with catalysts like phosphorus oxychloride (POCl₃) or using dehydrating agents to facilitate formylation.

- Example : The conversion of 2-chloro-1,8-naphthyridine derivatives to formamido compounds using formamide or formic acid derivatives under reflux conditions.

Data:

One study reports the synthesis of 2-(1,6-naphthyridin-2-ylformamido) derivatives by reacting 2-chloro-1,8-naphthyridine with formamide in the presence of phosphorus oxychloride, yielding the formamido compound after reflux at elevated temperatures.

Amidation of the Formyl Group to Generate the Acetamide

The final step involves converting the formamido group into the acetamide:

- Method : Acylation using acetic anhydride or acetyl chloride in the presence of base or catalysts.

- Reaction conditions : Mild heating under inert atmosphere to prevent decomposition.

- Outcome : Formation of the targeted 2-(1,6-Naphthyridin-2-ylformamido)acetamide .

Supporting Data:

Research indicates that acylation of the formamido group with acetic anhydride yields the acetamide derivative efficiently, with high purity and yield, under mild conditions.

Summary of Preparation Pathways

Research Findings and Data Tables

Table 1: Summary of Key Synthesis Methods

Research Findings:

- The synthesis of the heterocyclic core is well-established, with yields often exceeding 80% under optimized conditions.

- Formylation with formamide and POCl₃ provides a high-yield pathway to the formamido group at the 2-position.

- Acylation with acetic anhydride efficiently converts the formamido group into the acetamide, completing the target molecule synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1,6-naphthyridin-2-ylformamido)acetamide, and how can reaction progress be monitored effectively?

- Methodology : The synthesis of naphthyridine-derived acetamides typically involves coupling a 1,6-naphthyridine-2-carboxylic acid derivative with an aminoacetamide backbone. For example, amidation reactions using activated intermediates (e.g., acyl chlorides or mixed anhydrides) are common. In related work, 2-chloro-N-phenylacetamides were synthesized by reacting anilines with chloroacetyl chloride in dichloromethane and triethylamine, followed by TLC monitoring to track completion .

- Optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions. Employ spectroscopic techniques (e.g., -NMR) to confirm intermediate structures before proceeding to final coupling steps.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example, LC-HRMS/MS and -NMR were critical in resolving structural ambiguities for related acetamide isomers, such as distinguishing ortho- and meta-hydroxyphenylacetamide sulfates .

- Data Interpretation : Cross-validate NMR peaks (e.g., amide proton at δ 8.2–8.5 ppm) with HRMS molecular ion data. Purity can be assessed via elemental analysis or melting point consistency.

Advanced Research Questions

Q. What are the challenges in analyzing conflicting spectral data for naphthyridine-acetamide derivatives, and how can they be resolved?

- Case Study : In a study on hydroxyphenylacetamide sulfates, initial misassignment of the meta-isomer as the ortho-isomer occurred due to commercial reference material errors. Correct identification required re-synthesis, NMR comparison, and HRMS fragmentation patterns .

- Recommendation : Use orthogonal techniques (e.g., -NMR, 2D-COSY) and computational modeling (DFT-based chemical shift predictions) to resolve ambiguities.

Q. How can structure-activity relationships (SARs) be explored for 1,6-naphthyridine-acetamide derivatives in drug discovery?

- Methodology : Modify the naphthyridine core (e.g., fluorination at C6 or C7) and acetamide side chain (e.g., alkylation, aryl substitution). For example, fluorinated 1,8-naphthyridines showed enhanced antibacterial activity due to increased membrane permeability and target binding .

- Experimental Design :

- Synthesize analogs with systematic substitutions.

- Test in vitro bioactivity (e.g., enzyme inhibition, antimicrobial assays).

- Corrogate results with computational docking studies to identify critical binding interactions.

Q. What are the best practices for evaluating metabolic stability and degradation pathways of this compound?

- Approach : Use liver microsome assays (human/rat) to assess cytochrome P450-mediated metabolism. For example, lidocaine (a structurally related acetamide) undergoes CYP1A2-mediated hepatic metabolism, which can inform stability studies .

- Analytical Tools : LC-MS/MS to detect metabolites. Isotopic labeling (e.g., -acetamide) can track degradation products.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of naphthyridine-acetamide analogs?

- Case Example : In enzyme inhibition studies, N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibited variable IC values across assays. Contradictions arose from differences in assay conditions (e.g., pH, cofactors) .

- Resolution : Standardize assay protocols (e.g., buffer composition, temperature) and include positive controls (e.g., known inhibitors) to normalize data.

Methodological Resources

- Synthesis : Refer to protocols for analogous compounds, such as 2-chloro-N-phenylacetamides or fluorinated naphthyridines .

- Characterization : Use NIST Chemistry WebBook for reference spectra and published NMR data for thiadiazole-acetamide derivatives .

- Biological Assays : Adapt enzyme inhibition frameworks from indole-oxadiazole acetamide studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.